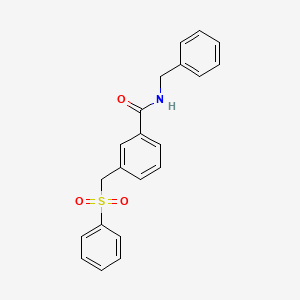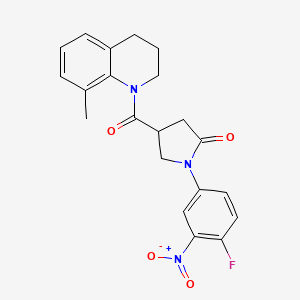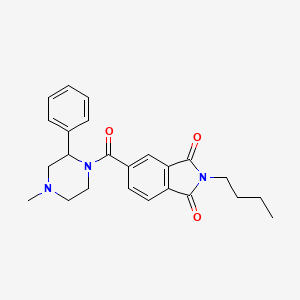![molecular formula C23H21N3OS B7550975 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide](/img/structure/B7550975.png)
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide is a compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various signaling pathways, such as the NF-κB pathway, the JAK-STAT pathway, and the PI3K-AKT-mTOR pathway. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7.
Biochemical and Physiological Effects:
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to modulate the immune system and enhance the antitumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide in lab experiments is its potent anticancer and anti-inflammatory properties. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer, such as breast cancer, prostate cancer, and lung cancer. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide is a compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-bromo-N-(1-phenylethyl)benzamide with imidazo[1,2-a]pyridine-2-thiol in the presence of a palladium catalyst. Other methods involve the use of different reagents and catalysts, such as copper, nickel, and iron.
Aplicaciones Científicas De Investigación
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-17(18-9-3-2-4-10-18)24-23(27)20-11-5-6-12-21(20)28-16-19-15-26-14-8-7-13-22(26)25-19/h2-15,17H,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYZLRQFWYNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550907.png)
![1-(3,4-difluorophenyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7550923.png)
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxo-1-phenylethyl] 2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylate](/img/structure/B7550936.png)
![1-[2-[[2-(1-adamantyl)acetyl]amino]acetyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7550940.png)


![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-3-methylpiperidine-1-sulfonamide](/img/structure/B7550959.png)
![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)
![N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide](/img/structure/B7550982.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550989.png)

![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7551009.png)